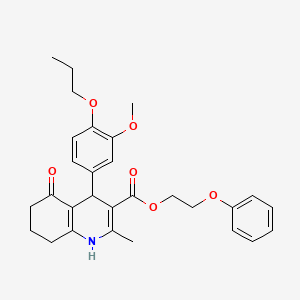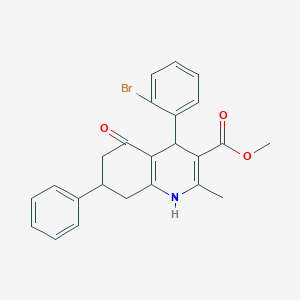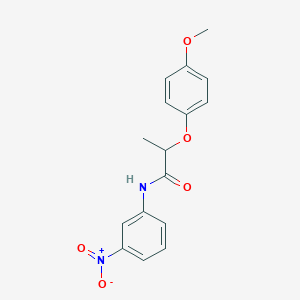
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of chemicals. GBR 12909 is a potent and selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain by blocking its reuptake. This compound has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Mecanismo De Acción
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 works by blocking the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By blocking the reuptake of dopamine, 1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 increases the levels of dopamine in the brain, which can lead to an increase in mood, motivation, and reward.
Biochemical and Physiological Effects:
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase the levels of dopamine in the brain, which can lead to an increase in mood, motivation, and reward. 1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 has also been shown to increase the release of serotonin, another neurotransmitter that plays a key role in regulating mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 has several advantages for use in lab experiments. This compound is highly selective for dopamine reuptake inhibition and has a long half-life, which allows for sustained effects. However, 1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 also has some limitations, including its potential for toxicity and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are several future directions for research on 1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909. One area of interest is the potential use of this compound in the treatment of addiction. 1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential for use in human addiction treatment. Another area of interest is the potential use of 1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 in the treatment of depression and other mood disorders. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may have potential therapeutic effects for these conditions.
Métodos De Síntesis
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-(3-chloro-4-methoxyphenyl)piperazine with benzyl chloride in the presence of a base. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909.
Aplicaciones Científicas De Investigación
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 has been widely used in scientific research to study the role of dopamine in various physiological and pathological processes. This compound has been shown to be effective in treating Parkinson's disease, depression, and addiction. 1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 has also been used to study the effects of dopamine on learning and memory, as well as its role in the development of schizophrenia.
Propiedades
IUPAC Name |
1-[(3-chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O.2ClH/c1-22-18-8-7-15(13-17(18)19)14-20-9-11-21(12-10-20)16-5-3-2-4-6-16;;/h2-8,13H,9-12,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOPVYYEWXWRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3-methyl-2-thiophenecarboxamide](/img/structure/B4961542.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4961557.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4961576.png)

![4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4961588.png)

![3-[(dipropylamino)methyl]-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4961595.png)

![4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4961611.png)
![4-[(4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4961612.png)
![rel-(2R,3R)-3-{methyl[3-(4-morpholinyl)propyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4961622.png)
![3-(ethylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4961626.png)
![5-(2,4-dichlorophenyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4961632.png)